(S)-tert-Butyl 1-neopentylpyrrolidin-3-ylcarbamate
Overview
Description
“(S)-tert-Butyl 1-neopentylpyrrolidin-3-ylcarbamate” is a chemical compound that likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Pyrrolidine is a secondary amine, and it is a key structural component of many alkaloids, including nicotine and hygrine .
Scientific Research Applications
Process Development and Synthesis
A practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was developed as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This synthesis involved an efficient one-pot, two-step telescoped sequence from readily available materials, highlighting the compound's role in the production of significant biochemical agents (Li et al., 2012).
Structural Analysis and Crystallography
The structure of a related compound, tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, was studied, revealing key features like orientation of the carbamate and amide, and the molecule's electric dipole moment. This research contributes to a deeper understanding of the molecular properties of such compounds, which can be crucial in various scientific applications (Baillargeon, Lussier & Dory, 2014).
NMR Characterization
The structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was characterized using 2D heteronuclear NMR experiments. This type of detailed structural analysis is essential for understanding the chemical and physical properties of such compounds in scientific research (Aouine et al., 2016).
Pharmaceutical Synthesis
Research on similar compounds, like the synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, demonstrates the potential utility of these compounds as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids (PNAs). Such applications are significant in the development of pharmaceuticals and biologically active compounds (Xu & Appella, 2006).
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)10-16-8-7-11(9-16)15-12(17)18-14(4,5)6/h11H,7-10H2,1-6H3,(H,15,17)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNQDTVACYAOIU-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CN1CC[C@@H](C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124671 | |
Record name | Carbamic acid, N-[(3S)-1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401124671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286209-34-4 | |
Record name | Carbamic acid, N-[(3S)-1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3S)-1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401124671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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